molecular formula C10H11NO4S B14212730 Dimethyl 6-(methylsulfanyl)pyridine-2,3-dicarboxylate CAS No. 828276-45-5

Dimethyl 6-(methylsulfanyl)pyridine-2,3-dicarboxylate

Cat. No.: B14212730
CAS No.: 828276-45-5
M. Wt: 241.27 g/mol
InChI Key: ARSJYMGOHWLPCY-UHFFFAOYSA-N
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Description

Dimethyl 6-(methylsulfanyl)pyridine-2,3-dicarboxylate is a chemical compound with the molecular formula C10H11NO4S It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 6-(methylsulfanyl)pyridine-2,3-dicarboxylate typically involves the esterification of pyridine-2,3-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The methylsulfanyl group is introduced via a nucleophilic substitution reaction using a suitable thiol reagent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to distillation and recrystallization to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 6-(methylsulfanyl)pyridine-2,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Corresponding substituted pyridine derivatives.

Scientific Research Applications

Dimethyl 6-(methylsulfanyl)pyridine-2,3-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 6-(methylsulfanyl)pyridine-2,3-dicarboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, exerting their effects through modulation of enzyme activities and other molecular interactions.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl pyridine-2,3-dicarboxylate: Lacks the methylsulfanyl group, making it less versatile in certain chemical reactions.

    Dimethyl pyridine-2,6-dicarboxylate: Differs in the position of the carboxylate groups, leading to different chemical and biological properties.

Uniqueness

Dimethyl 6-(methylsulfanyl)pyridine-2,3-dicarboxylate is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in scientific research and industry.

Properties

CAS No.

828276-45-5

Molecular Formula

C10H11NO4S

Molecular Weight

241.27 g/mol

IUPAC Name

dimethyl 6-methylsulfanylpyridine-2,3-dicarboxylate

InChI

InChI=1S/C10H11NO4S/c1-14-9(12)6-4-5-7(16-3)11-8(6)10(13)15-2/h4-5H,1-3H3

InChI Key

ARSJYMGOHWLPCY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C(C=C1)SC)C(=O)OC

Origin of Product

United States

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